molecular formula C23H17ClN6O3 B10931598 N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10931598
M. Wt: 460.9 g/mol
InChI Key: UWNQIHFJVVYYCF-UHFFFAOYSA-N
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Description

N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a methoxyphenyl group, and an isoxazolo[5,4-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process .

Scientific Research Applications

N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-1H-1,2,4-triazole
  • Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate

Uniqueness

N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse biological activities. The presence of both triazole and isoxazolo[5,4-b]pyridine moieties provides a distinctive structural framework that can interact with various biological targets.

Properties

Molecular Formula

C23H17ClN6O3

Molecular Weight

460.9 g/mol

IUPAC Name

N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H17ClN6O3/c1-13-21-17(10-19(28-23(21)33-29-13)14-3-6-16(32-2)7-4-14)22(31)27-15-5-8-20(18(24)9-15)30-12-25-11-26-30/h3-12H,1-2H3,(H,27,31)

InChI Key

UWNQIHFJVVYYCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=C(C=C4)N5C=NC=N5)Cl

Origin of Product

United States

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